Cas no 29268-33-5 (4-Quinolinemethanol,2-phenyl-)
4-Quinolinemethanol,2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinemethanol,2-phenyl-
- (2-Phenylquinolin-4-yl)methanol
- (2-Phenyl-[4]chinolyl)-methanol
- (2-phenyl-[4]quinolyl)-methanol
- (2-phenyl-quinolin-4-yl)-methanol
- 2-Phenyl-4-quinolinemethanol
- 2-phenylquinoline-4-methanol
- 4-Hydroxymethyl-2-phenyl-chinolin
- 4-Quinolinemethanol,2-phenyl
- FT-0753153
- 29268-33-5
- 4-Quinolinemethanol, 2-phenyl-
- SCHEMBL1259674
- AKOS015921151
- DTXSID50555277
- (2-PHENYL-4-QUINOLYL)METHANOL
-
- Inchi: 1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2
- InChI Key: ZKFWJDXPMSASAF-UHFFFAOYSA-N
- SMILES: OCC1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12
Computed Properties
- Exact Mass: 235.10000
- Monoisotopic Mass: 235.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.39410
4-Quinolinemethanol,2-phenyl- Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Quinolinemethanol,2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-100mg |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 100mg |
¥714.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-250mg |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 250mg |
¥1113.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-500mg |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 500mg |
¥1255.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-1g |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 1g |
¥1446.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-2g |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 2g |
¥1957.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-5g |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 5g |
¥3949.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-10g |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 10g |
¥6542.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622262-25g |
(2-Phenylquinolin-4-yl)methanol |
29268-33-5 | 98% | 25g |
¥11718.00 | 2024-08-03 |
4-Quinolinemethanol,2-phenyl- Related Literature
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Bangarigalla Shantharjun,Damera Vani,Ramanjaneyulu Unnava,Mummadi Sandeep,Kallu Rajender Reddy Org. Biomol. Chem. 2021 19 645
Additional information on 4-Quinolinemethanol,2-phenyl-
4-Quinolinemethanol, 2-phenyl-
The compound with CAS No. 29268-33-5, commonly referred to as 4-Quinolinemethanol, 2-phenyl-, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the phenyl group at the 2-position and the hydroxymethyl group at the 4-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
4-Quinolinemethanol, 2-phenyl- has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a scaffold for designing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The synthesis of 4-Quinolinemethanol, 2-phenyl- involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with aldehydes or ketones. However, recent advancements have introduced more efficient methods, such as microwave-assisted synthesis and catalytic cross-coupling reactions, which significantly reduce reaction times and improve yields.
In terms of applications, 4-Quinolinemethanol, 2-phenyl- has been explored in the development of fluorescent sensors for detecting metal ions and anions in aqueous solutions. Its ability to form stable complexes with metal ions like Zn²⁺ and Cu²⁺ makes it a versatile tool in analytical chemistry. Additionally, this compound has been utilized in the construction of coordination polymers and metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.
Recent studies have also focused on the electrochemical properties of 4-Quinolinemethanol, 2-phenyl-, particularly its potential as an electrode material in organic electronics. Its conjugated π-system allows for efficient charge transport, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Researchers have reported significant improvements in device performance by incorporating this compound into polymer blends or as part of hybrid materials.
The pharmacokinetic profile of 4-Quinolinemethanol, 2-phenyl-* has also been investigated to assess its suitability as an orally bioavailable drug. Preclinical studies indicate that this compound exhibits moderate absorption and distribution properties, with limited metabolism and excretion pathways identified so far. These findings suggest that further optimization may be required to enhance its bioavailability and reduce potential toxicity.
In conclusion, 4-Quinolinemethanol, 2-phenyl-* is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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